

Technical Support Center: Ethyl L-methionate Hydrochloride

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Compound of Interest

Compound Name: Ethyl L-methionate hydrochloride

CAS No.: 2899-36-7

Cat. No.: B554996

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Welcome to the comprehensive technical support guide for **Ethyl L-methionate hydrochloride** (CAS 2899-36-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful storage, handling, and application of this versatile amino acid derivative.

Section 1: Product Overview and Key Properties

Ethyl L-methionate hydrochloride, the ethyl ester of L-methionine provided as a hydrochloride salt, is a crucial building block in peptide synthesis and a valuable intermediate in the pharmaceutical and cosmetic industries. Its thioether side chain, while essential for its function, also presents unique challenges, primarily its susceptibility to oxidation.

Understanding its fundamental properties is the first step toward successful experimentation.

Chemical and Physical Properties Summary

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ ClNO ₂ S	[1]
Molecular Weight	213.73 g/mol	[1]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	90-92 °C	
Solubility	Soluble in water and ethanol. [2] Soluble in DMSO (100 mg/mL).[4]	[2][4]
Storage Temperature	Room Temperature; Inert atmosphere	[2]
Hygroscopic	Yes	[5]

Section 2: Storage and Handling - The Foundation of Experimental Success

Proper storage and handling of **Ethyl L-methionate hydrochloride** are critical to maintain its integrity and ensure reproducible experimental outcomes. Due to its hygroscopic nature, improper storage can lead to degradation and inconsistent results.

Core Storage Principles:

- **Maintain a Dry Environment:** Always store **Ethyl L-methionate hydrochloride** in a tightly sealed container in a desiccator or a controlled low-humidity environment.[5] The presence of moisture can lead to hydrolysis of the ester and degradation of the compound.
- **Inert Atmosphere:** For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2] This minimizes the risk of oxidation of the sulfur atom in the methionine side chain.
- **Consistent Temperature:** Store at a consistent room temperature in a cool, dry, and well-ventilated area.[2] Avoid drastic temperature fluctuations.

- **Protect from Light:** While not explicitly stated as light-sensitive in all documentation, it is good laboratory practice to store chemical reagents in opaque containers or in a dark location to prevent potential photodegradation.

Handling Best Practices:

- **Work in a Controlled Environment:** When weighing and handling the solid, do so in a glove box or a controlled environment with low humidity to minimize exposure to atmospheric moisture.
- **Use Dry Glassware and Solvents:** Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for preparing solutions whenever the experimental protocol allows.
- **Prompt Use of Solutions:** Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be stored under an inert atmosphere at -20°C or -80°C for short periods, though stability studies are recommended.^[4]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments involving **Ethyl L-methionate hydrochloride**, providing causative explanations and actionable solutions.

Problem 1: Inconsistent or Low Yields in Peptide Coupling Reactions

Symptoms:

- Lower than expected yield of the desired peptide.
- Presence of unreacted starting materials in the reaction mixture.
- Formation of multiple side products.

Potential Causes and Solutions:

- **Cause A:** Degradation of **Ethyl L-methionate hydrochloride** due to improper storage. As a hygroscopic compound, moisture absorption can lead to hydrolysis of the ethyl ester, rendering it inactive for coupling.

- Solution: Always store the compound in a desiccator under an inert atmosphere. Before use, ensure the powder is free-flowing and not clumped. If moisture exposure is suspected, it is best to use a fresh, unopened batch of the reagent.
- Cause B: Incomplete neutralization of the hydrochloride salt. The amine group of **Ethyl L-methionate hydrochloride** is protonated. For a successful coupling reaction, the free amine must be generated in situ by adding a non-nucleophilic base. Insufficient base will result in a low concentration of the reactive nucleophile.
 - Solution: Use at least one equivalent of a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt before adding the coupling reagent.[6]
- Cause C: Oxidation of the methionine side chain. The thioether in the methionine side chain is susceptible to oxidation, which can occur during the reaction, especially if the solvents are not deoxygenated or if the reaction is exposed to air for extended periods.
 - Solution: Use freshly distilled or deoxygenated solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain the reaction under an inert atmosphere.

Problem 2: Appearance of an Unexpected Peak with a +16 Da Mass Shift in Mass Spectrometry Analysis

Symptom:

- Mass spectrometry analysis of the final peptide product shows a significant peak corresponding to the expected mass +16 Da.

Cause: Oxidation of the Methionine Residue. This is a very common issue when working with methionine-containing peptides. The +16 Da mass shift corresponds to the addition of an oxygen atom to the sulfur of the methionine side chain, forming methionine sulfoxide. This can happen at various stages:

- During the coupling reaction.
- During the acidic conditions of peptide cleavage from a solid support (if applicable).
- During work-up and purification.

Solutions:

- Prevention during Synthesis:
 - Use high-purity, deoxygenated solvents.
 - Maintain an inert atmosphere throughout the experiment.
- Prevention during Cleavage (for Solid-Phase Peptide Synthesis):
 - Use a cleavage cocktail containing scavengers that can reduce methionine sulfoxide back to methionine. A common and effective cocktail includes dimethylsulfide (DMS) and ammonium iodide (NH₄I).
- Post-Synthesis Reduction:
 - If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine. Treatment of the peptide with a solution containing reagents like ammonium iodide and dimethyl sulfide can be effective.

Problem 3: Poor Solubility of Ethyl L-methionate Hydrochloride in the Reaction Solvent

Symptom:

- The compound does not fully dissolve in the chosen solvent, leading to a heterogeneous reaction mixture and potentially incomplete reaction.

Potential Causes and Solutions:

- Cause A: Incorrect solvent choice. While generally soluble in polar organic solvents, the solubility can be limited in less polar solvents.
 - Solution: For solution-phase peptide synthesis, anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used and should provide good solubility.^[7] If solubility issues persist in DCM, DMF can be used as a co-solvent or as the primary solvent.

- Cause B: Insufficient solvent volume. Attempting to dissolve the compound in too little solvent can lead to saturation.
 - Solution: Ensure you are using an appropriate concentration for your reaction. For a typical coupling reaction, a concentration of 0.1-0.2 M should be achievable in DCM or DMF.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of **Ethyl L-methionate hydrochloride**?

A1: Due to its hygroscopic nature and the potential for hydrolysis, it is highly recommended to prepare solutions fresh before each use. If a stock solution is absolutely necessary, use an anhydrous solvent such as DMSO, DMF, or ethanol.[4] The solution should be prepared under an inert atmosphere and stored in a tightly sealed vial at -20°C or -80°C.[4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. For aqueous solutions, stability is a concern, and these should be used immediately after preparation.

Q2: Can I use standard coupling reagents like DCC or EDC with **Ethyl L-methionate hydrochloride**?

A2: Yes, standard carbodiimide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are compatible with **Ethyl L-methionate hydrochloride** for peptide bond formation.[8] It is crucial to include an additive like 1-Hydroxybenzotriazole (HOBT) or OxymaPure to minimize the risk of racemization.[7][8]

Q3: How can I monitor the progress of a coupling reaction involving **Ethyl L-methionate hydrochloride**?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (the N-protected amino acid and **Ethyl L-methionate hydrochloride**). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the dipeptide product will indicate the progress of the reaction. Staining with ninhydrin can be used to visualize the free amine of any unreacted **Ethyl L-methionate hydrochloride**.

Q4: Is the ethyl ester group stable to the conditions of Boc deprotection?

A4: The ethyl ester is generally stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane).[7] However, prolonged exposure to strong acids can lead to some hydrolysis. Therefore, it is important to follow the recommended deprotection times and to work up the reaction promptly.

Section 5: Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

This protocol provides a general procedure for the coupling of a Boc-protected amino acid to **Ethyl L-methionate hydrochloride**.

Materials:

- Boc-protected amino acid (e.g., Boc-L-Alanine)
- **Ethyl L-methionate hydrochloride**
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

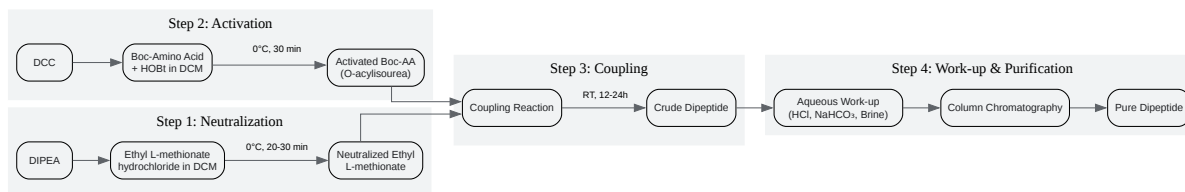
Procedure:

- Neutralization of **Ethyl L-methionate hydrochloride**:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Ethyl L-methionate hydrochloride** (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add DIPEA (1.1 equivalents) dropwise and stir the mixture at 0 °C for 20-30 minutes.
- Activation of the Boc-protected amino acid:
 - In a separate flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
 - Cool this solution to 0 °C in an ice bath.
 - Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Boc-amino acid solution.
 - Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction:
 - To the activated Boc-amino acid mixture, add the neutralized Ethyl L-methionate solution from step 1.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

- Purify the crude product by silica gel column chromatography if necessary.

Diagram of the Experimental Workflow:



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Caption: Workflow for the solution-phase synthesis of a dipeptide.

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